Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate

Description

Structural Overview and IUPAC Nomenclature

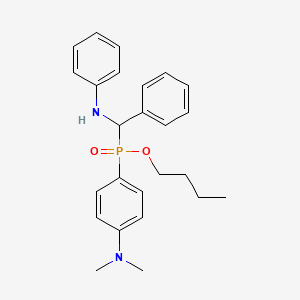

The structural complexity of this compound is rooted in its multifaceted substitution pattern. At its core, the molecule is a phosphinate ester, where the phosphorus atom is bonded to an oxygen atom (forming the phosphinate group), which is in turn esterified with a butyl chain. The phosphorus atom is also connected to a (4-(dimethylamino)phenyl) group and a (phenyl(phenylamino)methyl) substituent. This arrangement yields a molecule with pronounced aromatic character, as well as electron-donating and electron-withdrawing effects modulated by the amino and phosphinate functionalities.

The systematic IUPAC name for this compound, following the conventions of organic and phosphorus chemistry, is this compound. This nomenclature reflects the principal substituents attached to the phosphorus atom, as well as the esterification with a butyl group. The molecule can be depicted as follows:

- The phosphorus atom is at the center, forming a double bond with an oxygen atom (P=O).

- One substituent is a butyl group attached via an oxygen atom (P–O–butyl).

- The second substituent is a 4-(dimethylamino)phenyl group directly bonded to phosphorus (P–C(Ar)).

- The third substituent is a (phenyl(phenylamino)methyl) group, where a methyl carbon is bonded to both a phenyl ring and a phenylamino group, and this carbon is attached to phosphorus.

This configuration is illustrated in the following data table, summarizing key structural features:

| Structural Feature | Description |

|---|---|

| Core Functional Group | Phosphinate (P=O, P–O–alkyl, P–C) |

| Ester Group | Butyl (attached via oxygen to phosphorus) |

| Aromatic Substituent 1 | 4-(Dimethylamino)phenyl (para-dimethylamino substitution on phenyl) |

| Aromatic Substituent 2 | Phenyl(phenylamino)methyl (methyl carbon bonded to phenyl and N-phenyl) |

| Electron Donating Group | Dimethylamino (on phenyl ring) |

| Electron Withdrawing Group | Phosphinate |

The molecular formula, based on the described structure, is deduced as follows:

- Butyl group: C₄H₉

- 4-(Dimethylamino)phenyl: C₈H₁₀N

- Phenyl(phenylamino)methyl: C₁₃H₁₃N

- Phosphinate core: P=O

Properties

IUPAC Name |

4-[[anilino(phenyl)methyl]-butoxyphosphoryl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N2O2P/c1-4-5-20-29-30(28,24-18-16-23(17-19-24)27(2)3)25(21-12-8-6-9-13-21)26-22-14-10-7-11-15-22/h6-19,25-26H,4-5,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPCUABBFTUIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate involves several steps. One common method includes the reaction of 4-(dimethylamino)phenyl with phenyl(phenylamino)methylphosphinate under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution .

Scientific Research Applications

Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate include:

- Di-tert-butyl (4-dimethylaminophenyl)phosphine

- 4-(Dimethylamino)phenyldiphenylphosphine

- Butyl [4-(dimethylamino)phenyl][hydroxy(4-methylphenyl)methyl]phosphinate .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications.

Biological Activity

Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is an organophosphorus compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H31N2O2P and a molecular weight of approximately 422.51 g/mol. Its structure includes a butyl group, a dimethylamino group, and a phenylamino moiety, which contribute to its reactivity and biological interactions. The phosphinate functionality is particularly important for its chemical behavior and potential therapeutic applications.

Structural Features

| Component | Description |

|---|---|

| Butyl Group | Enhances lipophilicity and membrane permeability. |

| Dimethylamino Group | Increases basicity and potential for biological activity. |

| Phenylaminomethyl | Provides additional sites for interaction with biological targets. |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reaction of Phenol with PCl3 and Butanol: This method forms the butyl phosphinate backbone.

- Subsequent Reactions with Amines: The introduction of the dimethylamino and phenyl groups occurs through nucleophilic substitution reactions.

Biological Activity

Research indicates that compounds containing phosphinate groups exhibit significant biological activities, particularly in antimicrobial and antitumor applications. Specific studies have shown that this compound may demonstrate:

- Antimicrobial Activity: Similar compounds have shown moderate to high activity against various bacterial strains.

- Antitumor Potential: Investigations into related structures suggest possible cytotoxic effects on cancer cell lines.

Case Studies

-

Antileishmanial Activity:

A study investigated the effects of a related compound, N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide, against Leishmania amazonensis. Results indicated significant morphological changes in treated cells, including mitochondrial dysfunction and increased oxidative stress markers . -

Antimicrobial Studies:

Research on dibutyl-substituted phosphonates revealed that similar compounds exhibited antimicrobial properties against both bacteria and fungi. These findings suggest that this compound could also possess such properties due to structural similarities .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential leading to increased reactive oxygen species (ROS) production.

- Cell Membrane Integrity Loss: Alterations in cell membrane permeability affecting cellular homeostasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.